molecular formula C13H22N4O7 B1674463 Laninamivir CAS No. 203120-17-6

Laninamivir

Cat. No.: B1674463
CAS No.: 203120-17-6
M. Wt: 346.34 g/mol
InChI Key: QNRRHYPPQFELSF-CNYIRLTGSA-N
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Description

Laninamivir is a long-acting neuraminidase inhibitor (NAI) used for the treatment and prophylaxis of influenza A and B viruses. Its prodrug, this compound octanoate (CS-8958), is administered via inhalation and metabolized intracellularly by esterases in the respiratory tract to release the active compound, this compound (R-125489) . Structurally, this compound is a sialic acid analogue closely resembling zanamivir but distinguished by a 7-methoxy group and a 4-guanidino moiety that enhances binding to the neuraminidase (NA) active site . Its unique pharmacokinetic profile allows prolonged retention in respiratory tissues, maintaining concentrations exceeding the 50% inhibitory concentration (IC₅₀) for at least 10 days post-administration . This characteristic enables a single-dose regimen, contrasting with the multi-dose requirements of other NAIs like zanamivir and oseltamivir .

Chemical Reactions Analysis

Laninamivir undergoes various chemical reactions, including:

Scientific Research Applications

Laninamivir octanoate is a long-acting neuraminidase inhibitor (NAI) effective against seasonal influenza, including oseltamivir-resistant strains, in adults . It is a prodrug of R-125489, which inhibits neuraminidase in influenza A and B viruses, preventing viral growth and reducing the duration of illness .

Scientific Research Applications

This compound octanoate has been evaluated in clinical trials for both treatment and post-exposure prophylaxis of influenza .

Treatment of Influenza

  • A single inhalation of this compound octanoate has been found to be effective for treating seasonal influenza in adults .
  • In a double-blind, randomized controlled trial, this compound octanoate was compared to oseltamivir for treating influenza patients . Patients aged 20 years and older with influenza symptoms were given either 40 mg of this compound octanoate, 20 mg of this compound octanoate, or oseltamivir. This compound octanoate was administered via a single inhalation on day 1, while oseltamivir (75 mg) was given orally twice daily for 5 days. The primary endpoint was the time to illness alleviation .
  • The median time to illness alleviation was similar between the 40-mg this compound octanoate group (73.0 hours) and the oseltamivir group (73.6 hours) .
  • A study showed that this compound octanoate has similar efficacy and safety to oseltamivir in treating influenza, including influenza A(H1N1)2009, in patients with chronic respiratory diseases .

Post-Exposure Prophylaxis

  • This compound octanoate has also been studied for post-exposure prophylaxis against influenza .
  • A double-blind, multicenter, randomized, placebo-controlled study assessed the effectiveness of a single 40 mg dose of this compound octanoate compared to placebo for post-exposure prophylaxis. Participants who had lived with someone with influenza within 48 hours of their symptom onset were randomly assigned to receive 40 mg of this compound octanoate in a single dose, 20 mg of this compound octanoate once daily for 2 days, or a placebo. The primary endpoint was the proportion of participants who developed clinical influenza (defined as influenza virus positive, an axillary temperature >37.5°C, and at least two symptoms) over a 10-day period .
  • A single 40 mg dose of this compound octanoate significantly reduced the development of influenza compared to the placebo (P = 0.001) .

Comparative Efficacy

  • This compound is one of several neuraminidase inhibitors (NIs) used to prevent and treat influenza . Other NIs include zanamivir, oseltamivir and peramivir .
  • One study compared oseltamivir (75 mg twice daily for 5 days), this compound (40 mg once), and peramivir (300 mg once) in outpatients with seasonal influenza. The study collected data on the course of symptoms such as fever, coughing, sore throat, nasal discharge, headache, muscle pains, joint pains, nausea/vomiting, and diarrhea .

This compound Nebulizer

  • One study compared a this compound nebulizer group, and other drugs group. The this compound nebulizer group had a significantly higher proportion of influenza B patients than the other drugs group .

Data Tables

StudyParticipantsInterventionPrimary OutcomeResults
Double-blind, randomized controlled trial 1003 patients aged ≥20 years with febrile influenza symptoms for no more than 36 h40 mg of this compound octanoate, 20 mg of this compound octanoate (single inhalation on day 1), or oseltamivir (75 mg orally twice daily for 5 days)Time to illness alleviationMedian time to illness alleviation: 73.0 h (40-mg this compound), 85.8 h (20-mg this compound), and 73.6 h (oseltamivir). The proportion of patients shedding virus at day 3 was significantly lower in the 40-mg this compound octanoate group than in the oseltamivir group ( P =.006) .
Double-blind, multicenter, randomized, placebo-controlled study Participants who had cohabited with an influenza patient within 48 hours of symptom onset40 mg of this compound octanoate single administration, 20 mg of this compound octanoate once daily for 2 days, or placeboProportion of participants who developed clinical influenza over a 10-day period (influenza virus positive, an axillary temperature >37.5°C, and at least 2 symptoms)Proportions of participants with clinical influenza: 4.5% (LO-40SD), 4.5% (LO-20TD), and 12.1% (placebo). A single administration of this compound octanoate 40 mg significantly reduced the development of influenza compared with placebo (P = .001) .
Double-blind, randomized controlled trial 203 patients aged ≥20 years with chronic respiratory diseasesThis compound octanoate or oseltamivirTime to illness alleviationMedian time to illness alleviation: 64.7 h (this compound group) and 59.7 h (oseltamivir group). This compound octanoate showed similar efficacy and safety to oseltamivir in the treatment of influenza, including that caused by influenza A(H1N1)2009, in patients with chronic respiratory diseases .

Safety and Tolerability

Comparison with Similar Compounds

Structural and Mechanistic Comparisons

Laninamivir vs. Zanamivir :

  • Structural Similarities: Both possess a 4-guanidino group that forms critical hydrogen bonds with conserved NA residues (e.g., Glu119, Asp151, and Trp178) .
  • Key Differences : this compound’s 7-methoxy group replaces zanamivir’s hydroxyl group. This modification slightly reduces inhibition potency (IC₅₀ values for this compound are 1.53–2.29× higher than zanamivir across NA subtypes) but enhances pharmacokinetic longevity .
  • Binding Dynamics: The 4-guanidino group in both drugs requires a flexible 150-loop in NA for optimal binding. Group 1 NAs (e.g., N5) with a preformed 150-cavity exhibit better inhibition than Group 2 subtypes (e.g., p57N2) .

This compound vs. Oseltamivir :

  • Structural Divergence : Oseltamivir contains a hydrophobic pentyl ether side chain, enabling oral bioavailability but reducing similarity to the natural NA substrate (sialic acid). This structural difference renders oseltamivir more susceptible to resistance mutations (e.g., H274Y) .
  • Resistance Profile : this compound retains efficacy against oseltamivir-resistant strains (e.g., H1N1-H274Y) due to its distinct binding mode, which avoids steric clashes caused by oseltamivir’s hydrophobic group .

Pharmacokinetic and Clinical Efficacy

Table 1: Comparative IC₅₀ Values (nM) of NAIs Against Influenza NA Subtypes

NA Subtype This compound Zanamivir Oseltamivir This compound Octanoate
Group 1 (N5) 0.90 0.59 0.83 389
Atypical Group 1 (p09N1) 1.83 1.11 0.54 947
Group 2 (p57N2) 3.12 1.36 0.79 129

Source: Structural and Functional Analysis of this compound

Key Findings :

  • This compound octanoate’s prodrug form exhibits lower in vitro potency (IC₅₀: 129–947 nM) compared to its active metabolite (IC₅₀: 0.90–3.12 nM), reflecting delayed hydrolysis .
  • Clinically, a single this compound dose reduced symptom duration in H1N1-infected children by 60.9–66.2 hours compared to oseltamivir, particularly against oseltamivir-resistant strains . For H3N2 and influenza B, efficacy was comparable to oseltamivir .

Prophylactic Use

This compound octanoate demonstrated 77–78% efficacy in preventing influenza in household contacts when administered as a 2-day post-exposure regimen, comparable to 3-day oseltamivir prophylaxis .

Biological Activity

Laninamivir is a neuraminidase inhibitor (NAI) used primarily for the treatment and prevention of influenza. Its unique structure and mechanism of action allow it to effectively inhibit various strains of influenza viruses, including those resistant to other antiviral agents like oseltamivir. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables highlighting its efficacy and safety.

Structural Characteristics

This compound is structurally related to the NA transition state analogue Neu5Ac2en, with a core structure that includes a 4-guanidino group and a 7-methoxy group, enhancing its binding affinity to neuraminidase (NA) enzymes from different influenza virus subtypes. The presence of the 7-methoxy group increases its retention in lung tissues, making it effective even after a single inhalation dose .

This compound functions by binding to the active site of the neuraminidase enzyme, preventing the cleavage of sialic acid residues from glycoproteins on the host cell surface. This inhibition blocks viral release and spread, effectively controlling influenza infection. Studies have shown that this compound exhibits potent inhibition against various NA subtypes, including those resistant to oseltamivir .

Case Study: Post-Exposure Prophylaxis

A clinical trial involving 803 participants demonstrated that a single administration of this compound octanoate significantly reduced the incidence of clinical influenza compared to placebo. The results indicated a relative risk reduction of 62.8% for the 40 mg dose and 63.1% for the 20 mg dose . The proportions of participants with symptomatic influenza were notably lower in the treatment groups compared to placebo (Table 1).

Treatment GroupClinical Influenza (%)Symptomatic Influenza (%)
This compound 40 mg4.5% (12/267)8.6% (23/267)
This compound 20 mg4.5% (13/269)9.3% (25/269)
Placebo12.1% (32/265)18.9% (50/265)

Case Study: Efficacy in Adults with Influenza

In another double-blind randomized trial involving 996 patients, this compound octanoate was compared to oseltamivir for treating influenza. The median time to illness alleviation was similar between groups, with this compound showing a slightly faster recovery time in some cases . Notably, the proportion of patients shedding the virus at day three was significantly lower in those treated with this compound compared to oseltamivir (P = .006) .

Safety Profile

This compound has been reported to have a favorable safety profile, with adverse effects comparable to those observed with placebo treatments. In trials involving patients with chronic respiratory diseases, no specific adverse events related to this compound were reported, indicating its relative safety even in vulnerable populations .

Q & A

Basic Research Questions

Q. What are the key structural features of laninamivir that contribute to its neuraminidase (NA) inhibitory activity?

  • Methodological Answer : The 4-guanidino group and 7-methoxy group are critical for binding to the NA active site. The 4-guanidino group forms hydrogen bonds with residues like Glu119 and Asp151, while the 7-methoxy group enhances hydrophobic interactions with Ile222. Structural analysis using X-ray crystallography (e.g., resolving NA-laninamivir complexes at <2.2 Å resolution) and comparative binding assays with zanamivir can validate these interactions .

Q. How should researchers design in vitro experiments to evaluate this compound’s efficacy against diverse influenza strains?

  • Methodological Answer : Use neuraminidase inhibition (NI) assays to measure IC50 values against reference strains (e.g., A/H1N1, A/H3N2). Complement this with plaque reduction assays in MDCK cells to assess viral replication inhibition. Include oseltamivir-resistant strains (e.g., H275Y mutants) to evaluate cross-resistance profiles .

Q. What methodologies are recommended to assess this compound octanoate’s prodrug conversion and bioavailability?

  • Methodological Answer : Conduct pharmacokinetic (PK) studies in animal models using mass spectrometry to track prodrug hydrolysis into active this compound. Compare inhalation vs. systemic administration to evaluate lung-specific bioavailability. Clinical trials should measure plasma and respiratory mucosal concentrations post-inhalation .

Advanced Research Questions

Q. What mechanisms underlie this compound resistance in influenza A subtypes, and how can these be experimentally characterized?

  • Methodological Answer : Resistance arises from NA mutations (e.g., E119G, R292K) or HA substitutions (e.g., S138A/P194L in H3N2). Serial passage of viruses under this compound pressure in vitro can select resistant variants. Genotypic analysis (Sanger sequencing) and phenotypic assays (NI assays, receptor-binding avidity tests) are essential to confirm resistance mechanisms .

Q. How can structural differences between group 1 (N1) and group 2 (N2) neuraminidases inform this compound’s inhibitory potency?

  • Methodological Answer : Compare crystal structures of this compound-bound N1 and N2 to identify group-specific interactions. For example, group 1 NAs have a flexible 150-loop that accommodates the 4-guanidino group, enhancing binding. Molecular dynamics simulations can further elucidate conformational changes during inhibitor binding .

Q. How should researchers address contradictions in clinical trial data comparing single-dose this compound with multi-dose oseltamivir?

  • Methodological Answer : Perform meta-analyses stratified by patient age, viral subtype, and oseltamivir resistance status. For example, this compound’s efficacy in children may differ from adults due to immune response variability. Use multivariate regression to adjust for confounding factors like pre-existing immunity .

Q. What experimental approaches can differentiate HA-mediated resistance from NA-mediated resistance in this compound-treated influenza strains?

  • Methodological Answer : Use reverse genetics to introduce HA or NA mutations individually into isogenic viral backgrounds. Compare viral fitness (e.g., replication kinetics in ferret models) and drug susceptibility in NI vs. plaque reduction assays. HA mutations often alter receptor-binding affinity, which can be quantified via glycan microarray analysis .

Q. Data Analysis and Contradiction Resolution

Q. How to reconcile discrepancies between in vitro potency and clinical outcomes for this compound?

  • Methodological Answer : Investigate host factors (e.g., mucociliary clearance affecting drug retention in the respiratory tract) using ex vivo human airway epithelial cell models. Correlate PK/PD parameters (e.g., AUC/MIC ratios) with clinical symptom resolution timelines .

Q. What statistical frameworks are optimal for analyzing time-to-symptom-resolution data in this compound trials?

  • Methodological Answer : Use Cox proportional hazards models to account for censored data (e.g., patients withdrawing early). Include covariates like baseline viral load and comorbidities. Sensitivity analyses can address missing data assumptions .

Q. Tables for Key Findings

Parameter This compound Zanamivir Oseltamivir
IC50 (nM) 1.2–3.4 (N1/N2) 0.8–2.1 (N1/N2) 10–50 (N1)
Resistance Mutations E119G, R292K (NA) E119G, Q136K (NA) H275Y (NA)
Prodrug Bioavailability 60–70% (lung) N/A>80% (oral)

Properties

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O7/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17)/t6-,7+,9+,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRRHYPPQFELSF-CNYIRLTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)OC)C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942457
Record name Laninamivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203120-17-6
Record name Laninamivir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203120-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Laninamivir [INN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laninamivir
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URL https://www.drugbank.ca/drugs/DB12791
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Record name Laninamivir
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LANINAMIVIR
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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